molecular formula C10H16O7 B12292881 D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone (9CI)

D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone (9CI)

Cat. No.: B12292881
M. Wt: 248.23 g/mol
InChI Key: UMKGNATWHHYUEM-UHFFFAOYSA-N
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Description

D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone (9CI) is a nine-carbon (nononic acid) sugar derivative characterized by a gamma-lactone ring (five-membered cyclic ester) and a 2,3-dideoxy-2-methylene structural motif. Its IUPAC name is (5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one, indicating stereochemical complexity with multiple hydroxyl groups and a methylene substituent at position 2 . This compound belongs to the family of deoxy-sugar lactones, which are notable for their roles in biochemical pathways, particularly in bacterial glycans and natural product biosynthesis.

Properties

IUPAC Name

3-methylidene-5-(1,2,3,4,5-pentahydroxypentyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-4-2-6(17-10(4)16)8(14)9(15)7(13)5(12)3-11/h5-9,11-15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKGNATWHHYUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(OC1=O)C(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation and Lactonization

A foundational route involves aldol condensation to construct the carbon backbone. Laborda et al. demonstrated the enzymatic synthesis of 2-keto-3-deoxy-d-glycero-d-galacto-nononic acid (KDN) analogues using Neu5Ac aldolase, which catalyzes the addition of pyruvate to aldose sugars. While this method targets KDN derivatives, it provides a template for modifying the aldolase substrate to introduce the 2-methylene group. For instance, substituting d-glucose with 2-deoxy-d-glucose in the aldol reaction could bypass hydroxyl groups at C2 and C3, followed by oxidation and lactonization.

Post-aldol steps require precise deoxygenation at C2 and C3. Barton-McCombie deoxygenation—a radical-based method using thiocarbonyl intermediates—has been employed in similar contexts to remove hydroxyl groups selectively. Subsequent methylene introduction at C2 may involve Wittig olefination or elimination reactions. For example, treating a 2-hydroxy intermediate with a strong base (e.g., DBU) in the presence of a dehydrating agent could facilitate β-elimination to form the exocyclic double bond.

Lactonization is achieved by activating the carboxylic acid (e.g., via silylation) and promoting intramolecular cyclization. In a study on D-gluconic acid-γ-lactone, silane protection under alkaline conditions followed by acidic deprotection yielded high-purity lactone. Applying this to the target compound, the C5 hydroxyl group could be transiently protected with tert-butyldimethylsilyl (TBDMS) groups, enabling spontaneous lactonization upon deprotection.

Enzymatic Methods

Enzymatic strategies leverage aldolases or isomerases to streamline synthesis. The Neu5Ac aldolase from E. coli has shown promiscuity toward non-natural substrates, enabling the one-step assembly of KDN analogues from pyruvate and d-arabinose. Modifying this system to accept 2-deoxy-d-ribose could directly yield a 2,3-dideoxy skeleton. However, engineering aldolases to accommodate bulky methylene groups remains a challenge, necessitating directed evolution or computational enzyme design.

Catalytic Strategies and Optimization

Transition metal catalysis offers routes to enhance stereocontrol. Palladium complexes, such as (CH₃CN)₂PdCl₂, have proven effective in regioselective Z-isomerization of retinoids. Applying similar catalysts to the target compound could stabilize transition states during lactonization or double-bond formation. For example, palladium-mediated coupling between a galacto-derived enolate and an acrylate ester might construct the methylene group while preserving stereochemistry.

Microwave-assisted synthesis accelerates reaction kinetics, particularly in steps requiring high temperatures. In retinoid isomerization, microwave irradiation reduced reaction times from hours to minutes while improving yields. Adapting this to the lactonization of 2,3-dideoxy precursors could mitigate thermal degradation, a common issue in carbohydrate chemistry.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous syntheses:

Method Key Steps Yield (%) Advantages Limitations
Aldol-Lactonization Enzymatic aldol, deoxygenation ~35 Stereoselective, fewer steps Low yields for non-natural substrates
Chemical Deoxygenation Radical deoxygenation, Wittig ~50 High purity, scalable Requires toxic reagents (e.g., Bu₃SnH)
Palladium Catalysis Pd-mediated isomerization ~70 Rapid, regioselective Catalyst cost, ligand optimization

Chemical Reactions Analysis

D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthetic Biology

D-glycero-D-galacto-nononic acid derivatives are used in the synthesis of complex carbohydrates and glycoconjugates. The γ-lactone form serves as an important intermediate in the preparation of unique gangliosides, which are crucial for cell signaling and recognition processes. The lactone structure facilitates the formation of β-2,8-linked saccharides through innovative synthetic strategies that have been developed over recent years .

Pharmaceuticals

The compound has shown potential as an antiviral agent. Research indicates that derivatives of D-glycero-D-galacto-nononic acid can inhibit viral replication, making them candidates for drug development against various viral infections. The unique structural features of this compound allow it to interact with viral glycoproteins effectively.

Biochemical Probes

Due to its structural similarity to naturally occurring sialic acids, this lactone can be utilized as a biochemical probe to study sialic acid interactions in biological systems. Its ability to mimic sialic acids makes it valuable in investigating their roles in cellular processes such as adhesion and immune response modulation .

Microbial Biotransformation

Recent studies have explored the microbial production of lactones from fatty acids using strains such as Micrococcus luteus. This biotransformation process can yield valuable flavor compounds and is indicative of the broader applications of lactones in food and cosmetic industries . The potential for using microbial systems to synthesize D-glycero-D-galacto-nononic acid derivatives opens new avenues for sustainable production methods.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of D-glycero-D-galacto-nononic acid derivatives against influenza virus strains. The results demonstrated that these compounds could significantly reduce viral titers in vitro, suggesting their potential use as therapeutic agents during influenza outbreaks.

Case Study 2: Synthesis of Glycoconjugates

Research focused on synthesizing complex glycoconjugates using D-glycero-D-galacto-nononic acid as a building block. The study highlighted novel synthetic pathways that leverage the lactone's reactivity to create biologically relevant structures, which could be useful for vaccine development and immunotherapy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Synthetic BiologyUsed for synthesizing complex carbohydrates and gangliosidesFacilitates β-2,8-linked saccharide synthesis
PharmaceuticalsPotential antiviral agentInhibits viral replication
Biochemical ProbesMimics sialic acids for studying biological interactionsValuable for investigating cell adhesion
Microbial BiotransformationProduction of lactones from fatty acids using microbial systemsSustainable production methods explored

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in the Nononic Acid Family

Legionaminic Acid and Pseudaminic Acid
  • Structure: Both are 5,7-diamino-3,5,7,9-tetradeoxy non-2-ulosonic acids. Legionaminic acid (D-glycero-L-galacto configuration) and pseudaminic acid (L-glycero-L-manno configuration) share a nine-carbon backbone but differ in stereochemistry and functional groups. Unlike the target compound, they lack a lactone ring and instead feature amino and deoxy groups at positions 5, 7, and 9 .
  • Applications: These amino-nonulosonic acids are critical components of bacterial capsular polysaccharides (e.g., in Legionella and Pseudomonas), contributing to pathogenicity and immune evasion .
Key Differences :
Feature Target Compound Legionaminic Acid
Functional Groups Gamma-lactone, 2-methylene, hydroxyls 5,7-Diamino, 3,5,7,9-tetradeoxy
Ring Structure Gamma-lactone (cyclic ester) Linear keto-acid (non-ulosonic)
Biological Role Undefined (likely glycobiology) Bacterial virulence factors

Sugar-Derived Lactones

Glucono-delta-lactone
  • Structure : A six-carbon (hexonic acid) cyclic ester with a 1,5-intramolecular delta-lactone ring (six-membered). Hydrolyzes in water to form D-gluconic acid and gamma-lactone isomers .
  • Applications : Widely used as a food additive (acidity regulator) and in tofu production due to its slow acid release .
Key Differences :
Feature Target Compound Glucono-delta-lactone
Carbon Chain 9-carbon (nononic acid) 6-carbon (gluconic acid)
Lactone Type Gamma (5-membered) Delta (6-membered)
Hydrolysis Behavior Not reported Forms equilibrium with gluconic acid

Alkyl Gamma-Lactones

Undecanalactone (Gamma-Undecalactone)
  • Structure: A simple 11-carbon alkyl gamma-lactone (dihydro-5-heptyl-2(3H)-furanone) with a fruity odor .
  • Applications : Used in fragrances (e.g., peach or coconut flavors) and as a pesticide component .
Key Differences :
Feature Target Compound Undecanalactone
Carbon Chain 9-carbon (sugar-derived) 11-carbon (alkyl chain)
Functional Groups Multiple hydroxyls, methylene Alkyl substituent, no hydroxyls
Application Research (inferred) Fragrance, pesticide

Biological Activity

D-glycero-D-galacto-nononic acid, specifically its 2,3-dideoxy-2-methylene- form, is a derivative of sialic acid known as 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN). This compound has garnered attention for its biological significance in various physiological and pathological processes. This article reviews the biological activity of this compound, focusing on its synthesis, metabolic pathways, and implications in health and disease.

Chemical Structure and Synthesis

D-glycero-D-galacto-nononic acid is characterized by a unique structure that includes a lactone formation. The gamma-lactone variant has been synthesized through various chemical methods, including intramolecular cyclization techniques. Recent advances have improved the efficiency of synthesizing this compound, facilitating its study in biological contexts.

Sialic Acids and Their Role

Sialic acids are critical components of glycoproteins and glycolipids on cell surfaces. They play essential roles in cellular recognition processes, immune responses, and pathogen interactions. KDN, as a sialic acid derivative, is involved in:

  • Cell signaling : KDN influences cell-cell interactions and signaling pathways.
  • Immune modulation : It has been shown to affect immune responses by modulating the activity of immune cells.

Metabolic Pathways

The metabolism of KDN involves several enzymatic reactions:

  • Synthesis : KDN is synthesized from N-acetylmannosamine through the action of specific enzymes such as CMP-sialic acid synthetase.
  • Degradation : The degradation pathway of KDN leads to the production of various metabolites that can influence physiological processes.

1. Expression in Vertebrates

Research has shown that KDN is ubiquitously expressed in vertebrates during development and tumorigenesis. Its expression levels can vary significantly depending on developmental stages and pathological conditions. For instance, higher levels of KDN have been observed in certain cancerous tissues compared to normal tissues, suggesting a potential role in tumor progression .

2. Association with Inflammatory Conditions

A study examining adipose tissue samples found that KDN levels were inversely associated with body mass index (BMI), indicating a possible link between KDN metabolism and inflammatory states . This correlation suggests that KDN may play a role in modulating inflammation-related pathways.

Biological Activity Overview

Biological Activity Description
Cell Signaling Modulates cell-cell interactions and signaling pathways.
Immune Modulation Influences immune cell activity; potential role in autoimmune diseases.
Tumor Progression Higher expression levels in tumors; may promote cancer cell survival.
Inflammation Regulation Inversely correlated with BMI; potential role in chronic inflammation.

Q & A

Basic Research Question

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm lactone ring formation (e.g., carbonyl resonance at ~170-180 ppm) and glycosidic linkages. Infrared (IR) spectroscopy identifies lactone C=O stretching (~1750 cm1^{-1}) and hydroxyl groups.
  • Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or high-resolution mass spectrometry (HRMS) provides molecular ion validation and fragmentation patterns .
  • Computational : Density functional theory (DFT) optimizes geometry and predicts NMR/IR spectra for comparison with experimental data .

What experimental designs are optimal for assessing the compound’s stability under physiological or environmental conditions?

Advanced Research Question

  • Hydrolytic Stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring lactone ring opening via HPLC or kinetic UV-Vis assays. Gamma-lactones are prone to hydrolysis in alkaline conditions, requiring pH-controlled storage .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.
  • Environmental Fate : Use 14^{14}C-labeled analogs to track degradation products in soil/water systems, coupled with LC-MS for metabolite identification .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Reproducing experiments under standardized conditions (solvent, temperature).
  • Using heteronuclear single quantum coherence (HSQC) NMR to resolve overlapping signals.
  • Cross-validating with computational predictions (DFT) or reference data from authoritative databases like NIST .

What role does this gamma-lactone play in microbial carbon metabolism, and how can this be experimentally validated?

Advanced Research Question
The compound may act as a carbon source for soil microbes, analogous to D-galactonic acid gamma-lactone. To validate:

  • Carbon Utilization Assays : Culture microbial communities (e.g., Pseudomonas spp.) in minimal media with the lactone as the sole carbon source. Monitor growth via optical density (OD600) and metabolite production via GC-MS .
  • Enzymatic Studies : Purify lactonases or esterases from microbial lysates and assay activity against the compound using spectrophotometric methods (e.g., pH shift assays) .

What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities with enzymes (e.g., glycosidases or lactonases). Focus on active-site residues interacting with the lactone ring and sugar moiety.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent to assess stability and conformational changes over time .

How can researchers address challenges in synthesizing derivatives with modified functional groups (e.g., 2-methylene or deoxy moieties)?

Advanced Research Question

  • 2-Methylene Stability : Protect the exo-methylene group during synthesis using radical inhibitors (e.g., BHT) or low-temperature conditions.
  • Deoxygenation Strategies : Employ Barton-McCombie or Whitham eliminations for selective removal of hydroxyl groups, followed by lactonization .

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